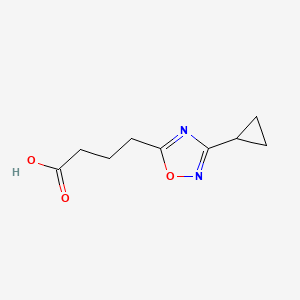
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid
Vue d'ensemble
Description
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid, also known as 4-CPB, is an organic compound that has been gaining attention in recent years due to its potential applications in scientific research. 4-CPB is a cyclopropyl oxadiazole derivative that can be synthesized from readily available starting materials. It is a versatile compound that has a wide range of applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Urease Inhibition and Therapeutic Potential:
- Novel indole-based oxadiazole scaffolds, synthesized through sequential chemical transformations, exhibited potent inhibitory activity against the urease enzyme. The compounds demonstrated competitive inhibition, with one compound achieving a Ki value of 0.003 μM, suggesting potential therapeutic applications in drug design programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).
Antitumor Activity:
- Novel bioactive 1,2,4-oxadiazole analogs of natural products were synthesized and tested for antitumor activity. One compound exhibited a mean IC50 value of approximately 9.4 µM, indicating significant antitumor potential in vitro (Maftei et al., 2013).
Anti-inflammatory and Analgesic Properties:
- Fenbufen-based oxadiazol derivatives were synthesized and evaluated for anti-inflammatory and analgesic activities. Several compounds displayed significant activity in tests, with reduced side effects like ulcerogenic action and lipid peroxidation, suggesting their potential as safer therapeutic agents (Husain et al., 2009).
Antidiabetic Potential:
- Indole-based oxadiazole scaffolds were synthesized and tested for their antidiabetic potential via inhibition of the α-glucosidase enzyme. Compounds showed promising results, with low cytotoxicity, making them potential lead molecules for further antidiabetic research (Nazir et al., 2018).
Polymorphic Forms and Biological Activity Assumptions:
- The compound 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole was studied for its potential biological activity, with the identification of two polymorphic forms. The study of their crystal structures provided insights into their stability and potential biological interactions (Shishkina et al., 2020).
Insecticidal Activities:
- Novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles were synthesized and evaluated for insecticidal activities. The compounds showed promising results against armyworms, indicating their potential use in pest control (Shi et al., 2000).
Alkaline Phosphatase Inhibition:
- Novel bi-heterocyclic benzamides, synthesized from indole-based compounds, showed potent inhibitory effects against alkaline phosphatase. The inhibition mechanism was studied, suggesting their potential in medicinal applications, such as treating disorders related to bone and teeth calcification (Abbasi et al., 2019).
Propriétés
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-8(13)3-1-2-7-10-9(11-14-7)6-4-5-6/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQSOGUMAKKGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride](/img/structure/B1438511.png)


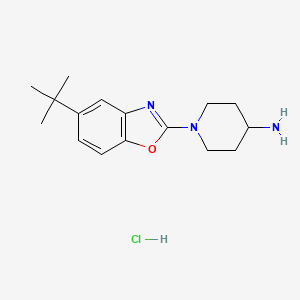
![2-Amino-N-[2-(5-methoxy-1H-indol-3-YL)ethyl]-acetamide hydrochloride](/img/structure/B1438519.png)
![3-[6-(2-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1438520.png)
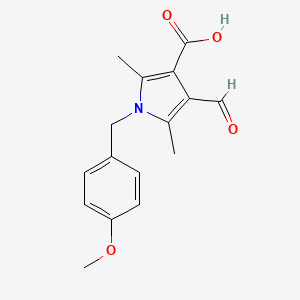
![2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid](/img/structure/B1438525.png)


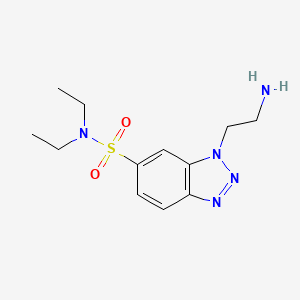
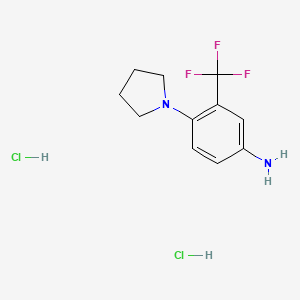
![[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]acetic acid](/img/structure/B1438531.png)
![(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B1438532.png)